Structural Differentiation: Branched C5 Alkylamino vs. Linear Butylamino Substitution
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid possesses a branched pentan-3-ylamino substituent at the pyrimidine 2-position, whereas 2-(butylamino)pyrimidine-4-carboxylic acid contains a linear n-butylamino chain. The pentan-3-yl group is a secondary alkyl moiety (CH3-CH2-CH(NH-)-CH2-CH3), introducing α-carbon branching that increases steric demand relative to the primary butylamino group (NH-CH2-CH2-CH2-CH3) . Molecular weight differs by 14.02 g/mol (209.24 vs. 195.22 g/mol). The branching pattern alters conformational flexibility and hydrogen-bonding geometry at the amino nitrogen. In 4-aryl-2-aminoalkylpyrimidine JAK2 inhibitors, α-branched alkylamino substituents demonstrated altered kinase selectivity profiles and improved metabolic stability compared to linear alkylamino analogs, attributable to restricted bond rotation and modified interactions with hydrophobic binding pockets [1].
| Evidence Dimension | N-alkyl substituent branching and molecular weight |
|---|---|
| Target Compound Data | Pentan-3-ylamino (secondary, C5 branched); MW 209.24 g/mol |
| Comparator Or Baseline | Butylamino (primary, C4 linear); MW 195.22 g/mol |
| Quantified Difference | ΔMW = +14.02 g/mol; branching at α-carbon present vs. absent |
| Conditions | Structural analysis (chemical structure comparison) |
Why This Matters
This structural distinction cannot be replicated by linear alkylamino analogs, meaning procurement of the incorrect compound invalidates SAR hypotheses that depend on the steric and conformational properties of the pentan-3-yl moiety.
- [1] Forsyth, T.P., et al. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7653-7658. View Source
